molecular formula C17H27N7O8S B017221 Rnhoh-gsh conjugate CAS No. 104939-14-2

Rnhoh-gsh conjugate

Cat. No. B017221
CAS RN: 104939-14-2
M. Wt: 489.5 g/mol
InChI Key: LOIIXYIFONJUMW-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rnhoh-gsh conjugate is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a conjugate of reduced glutathione (GSH) and 1,4-diamino-2,3-dicyano-1,4-bis(methylthio)butadiene (Rnhoh). The this compound has been synthesized using various methods, and its scientific research applications range from cancer treatment to environmental monitoring.

Mechanism of Action

The mechanism of action of Rnhoh-gsh conjugate involves the induction of oxidative stress in cancer cells. This compound reacts with intracellular thiols, leading to the depletion of glutathione and the generation of reactive oxygen species (ROS). The accumulation of ROS leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress and inhibit the proliferation of cancer cells. Moreover, this compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using Rnhoh-gsh conjugate in lab experiments include its selectivity towards cancer cells, its ability to induce oxidative stress, and its anti-inflammatory effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage.

Future Directions

There are several future directions for the use of Rnhoh-gsh conjugate in scientific research. One of the future directions is the development of this compound as a potential cancer treatment. Moreover, this compound can be used in environmental monitoring to detect the presence of heavy metals. Furthermore, this compound can be used to study the role of oxidative stress in various diseases, including neurodegenerative diseases and cardiovascular diseases.
Conclusion
In conclusion, this compound is a compound with unique properties and potential applications in scientific research. The synthesis of this compound involves the reaction of this compound with Rnhoh in the presence of a catalyst. This compound has been extensively studied for its potential applications in cancer treatment, environmental monitoring, and the study of oxidative stress in various diseases. However, further studies are needed to determine its optimal dosage and potential toxicity.

Synthesis Methods

The synthesis of Rnhoh-gsh conjugate involves the reaction of this compound with Rnhoh in the presence of a catalyst. One of the methods used to synthesize this compound involves the reaction of this compound with Rnhoh in the presence of sodium carbonate. The reaction occurs at room temperature, and the product is obtained by precipitation.

Scientific Research Applications

Rnhoh-gsh conjugate has been extensively studied for its potential applications in cancer treatment. Studies have shown that this compound can selectively target cancer cells and induce apoptosis. Moreover, this compound has been shown to inhibit the proliferation of cancer cells and reduce tumor growth.

properties

CAS RN

104939-14-2

Molecular Formula

C17H27N7O8S

Molecular Weight

489.5 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[1-[2-(2-hydroxyethylamino)-2-oxoethyl]imidazol-2-yl]amino]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C17H27N7O8S/c18-10(16(31)32)1-2-12(26)22-11(15(30)21-7-14(28)29)9-33-23-17-20-3-5-24(17)8-13(27)19-4-6-25/h3,5,10-11,25H,1-2,4,6-9,18H2,(H,19,27)(H,20,23)(H,21,30)(H,22,26)(H,28,29)(H,31,32)/t10-,11-/m0/s1

InChI Key

LOIIXYIFONJUMW-QWRGUYRKSA-N

Isomeric SMILES

C1=CN(C(=N1)NSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)CC(=O)NCCO

SMILES

C1=CN(C(=N1)NSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)CC(=O)NCCO

Canonical SMILES

C1=CN(C(=N1)NSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)CC(=O)NCCO

synonyms

1-N-(2-hydroxyethyl)acetamido-2-hydroxylaminoimidazole-glutathione conjugate
RNHOH-GSH conjugate

Origin of Product

United States

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